molecular formula C26H30N4O5S B13390971 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate

Cat. No.: B13390971
M. Wt: 510.6 g/mol
InChI Key: ACNPUCQQZDAPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, chemically designated as (S)-2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 4-methylbenzenesulfonate hydrate (CAS No. 1613220-15-7), is the tosylate monohydrate salt of niraparib (MK-4827), a potent poly(ADP-ribose) polymerase (PARP) inhibitor . Its structure comprises:

  • Indazole-7-carboxamide core: Critical for PARP-1/2 enzyme inhibition.
  • 4-(Piperidin-3-yl)phenyl group: Enhances target binding and pharmacokinetics.
  • 4-Methylbenzenesulfonic acid (tosylate) counterion: Improves solubility and stability.
  • Hydrate form: Ensures crystalline stability .

Niraparib tosylate monohydrate is clinically used for treating ovarian and prostate cancers, particularly in BRCA-mutated tumors, by inducing synthetic lethality .

Properties

Molecular Formula

C26H30N4O5S

Molecular Weight

510.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate

InChI

InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2

InChI Key

ACNPUCQQZDAPJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O

Origin of Product

United States

Preparation Methods

Synthesis of Indazole Core

The indazole core can be synthesized as follows:

  • Step 1 : Condensation of aniline derivatives with chloroacetyl chloride to form an amide intermediate.
  • Step 2 : Cyclization of the amide intermediate to form the indazole ring.

Attachment of Piperidine Moiety

  • Step 3 : The phenyl group is functionalized with a leaving group (e.g., bromine).
  • Step 4 : Nucleophilic substitution with piperidine to attach the piperidine moiety.

Formation of the Sulfonate Salt

  • Step 5 : Reaction of the indazole derivative with 4-methylbenzenesulfonic acid to form the sulfonate salt.

Hydration

  • Step 6 : The sulfonate salt is then hydrated to form the final hydrate compound.

Chemical Reactions and Conditions

Reaction Step Chemical Reaction Conditions
Indazole Core Synthesis Condensation and Cyclization High temperature, acidic conditions
Attachment of Piperidine Moiety Nucleophilic Substitution Basic conditions, elevated temperature
Formation of Sulfonate Salt Acid-Base Reaction Room temperature, aqueous medium
Hydration Crystallization in Water Low temperature, controlled humidity

Analytical Techniques for Characterization

Chemical Reactions Analysis

4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Niraparib tosylate monohydrate, also known as 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrate, is an orally bioavailable chemical compound with antineoplastic properties . It is a pharmaceutical reference standard, appearing as a white powder .

Basic Information

  • IUPAC Name: 2-[4-(3S)-3-piperidinylphenyl]-2H-Indazole-7-carboxamide 4-methylbenzenesulfonate hydrate(1:1:1)
  • Molecular Formula: C19H20N4O.C7H8O3S.H2OC_{19}H_{20}N_4O.C_7H_8O_3S.H_2O
  • Molecular Weight: 510.61 g/mol
  • Melting Point: 155.5-156.5°C
  • CAS No: 1613220-15-7

Scientific Research Applications

Niraparib tosylate monohydrate is a poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor .

  • It has demonstrated antiproliferation activities against BRCA-1 and BRCA-2 deficient cancer cells, with high selectivity over BRCA proficient cells .
  • In a whole-cell assay, Niraparib inhibited PARP activity with EC50EC_{50} = 4 nM and inhibited proliferation of cancer cells with mutant BRCA-1 and BRCA-2 with CC50CC_{50} in the 10-100 nM range .
  • In vivo studies have shown that the compound is well-tolerated and demonstrates efficacy as a single agent in a xenograft model of BRCA-1 deficient cancer .

The development of 2-phenyl-2H-indazole-7-carboxamides, including Niraparib, aimed to improve enzyme and cellular activity . Strategies were implemented to improve pharmacokinetic properties, addressing concerns related to extrahepatic oxidation by CYP450 1A1 and 1A2 .

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair . By inhibiting these enzymes, the compound prevents the repair of damaged DNA, leading to cell death in cancer cells. This makes it an effective agent in cancer therapy .

Comparison with Similar Compounds

Structural Analogues in the Indazole Carboxamide Class

Niraparib (Free Base vs. Tosylate Salt)
  • Free base (2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide) : Lower aqueous solubility (0.23 mg/mL) compared to the tosylate salt (3.5 mg/mL), necessitating salt formation for oral bioavailability .
  • Tosylate vs. Other Salts : Hydrochloride or oxalate salts (e.g., (+)-MR200 oxalate in ) may alter crystallinity or toxicity profiles. Tosylate is preferred for its balance of solubility and low hygroscopicity .
Olaparib and Rucaparib
  • Olaparib: A phthalazinone-based PARP inhibitor with lower IC50 against PARP-1 (1.2 nM) compared to niraparib (3.8 nM) but shorter half-life (5–7 hours vs. 36 hours for niraparib) .
  • Rucaparib : Benzamide derivative with comparable PARP inhibition (IC50 = 1.4 nM) but higher incidence of hematologic toxicity than niraparib .

Indazole Derivatives with Varied Substituents

highlights indazole derivatives with carboxyl groups at positions 5 (R5) or 7 (R7):

Compound Substituent Position Target IC50 (µM) Source
Compound 8 R7 (carboxyl) CK2 kinase 0.8
Compounds 10–12 R5 (carboxyl) CK2 kinase 0.8–1.2
Niraparib R7 (carboxamide) PARP-1/2 0.0038
  • Key Insight : The carboxamide group at R7 in niraparib confers PARP specificity, while carboxyl groups at R5/R7 in other indazoles target kinases like CK2 .

Tosylate Counterion vs. Other Ionic Forms

Counterion Example Compound Solubility (mg/mL) Stability
Tosylate Niraparib tosylate 3.5 High crystallinity
Oxalate (+)-MR200 oxalate 1.2 Moderate
Hydrochloride FLC26 hydrochloride 2.8 Hygroscopic
  • Tosylate Advantage : Superior solubility and stability make it ideal for solid-dose formulations .

Molecular Docking and Binding Efficiency

compares docking scores of indazole derivatives:

Compound Target DrugScore Binding Mode
Niraparib PARP-1 –115.1 Indazole core binds adenine pocket
CX-4945 CK2 kinase –102 Binds hydrophobic pocket I
FLC26 Kinase X –96 R2 substituent exits ATP-binding site
  • Key Insight : Niraparib’s indazole-carboxamide scaffold optimizes hydrogen bonding with PARP’s hinge residues, while kinase-targeting indazoles adopt distinct orientations .

Biological Activity

The compound 4-methylbenzenesulfonic acid;2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate , commonly referred to as Niraparib , is a notable inhibitor of poly(ADP-ribose) polymerase (PARP). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers associated with BRCA1 and BRCA2 mutations. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H28N4O4S
  • Molecular Weight : 492.59 g/mol
  • CAS Number : 1038915-73-9

Niraparib functions primarily as a PARP inhibitor. PARP enzymes play a critical role in DNA repair mechanisms, especially in single-strand break repair. By inhibiting PARP, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells deficient in BRCA1 or BRCA2, which are already compromised in their DNA repair capabilities.

Biological Activity

The biological activity of Niraparib has been characterized through various studies:

  • Inhibition Potency :
    • Niraparib exhibits potent inhibition of PARP1 and PARP2 with IC50 values of approximately 3.8 nM and 2.1 nM, respectively .
    • In whole-cell assays, it has an EC50 of 4 nM for inhibiting PARP activity and a CC50 in the range of 10-100 nM against BRCA-deficient cancer cells .
  • Antiproliferative Effects :
    • Niraparib has shown significant antiproliferative activity against cancer cell lines harboring BRCA mutations. This selectivity makes it particularly valuable for treating specific breast and ovarian cancers .
  • Pharmacokinetics :
    • The compound demonstrates favorable pharmacokinetic properties, allowing for effective oral bioavailability and sustained therapeutic levels in vivo .

Case Studies

Several clinical studies have highlighted the efficacy of Niraparib:

  • Clinical Trials : In phase I clinical trials, Niraparib was well tolerated among patients with advanced solid tumors, showing promising results in terms of tumor response rates, particularly in those with BRCA mutations .
  • Xenograft Models : In preclinical xenograft models using BRCA-deficient cancer cells, Niraparib demonstrated significant tumor regression without severe toxicity .

Comparative Data Table

PropertyNiraparib (4-Methylbenzenesulfonic Acid; 2-(4-Piperidin-3-ylphenyl)indazole-7-carboxamide;hydrate
Molecular Weight 492.59 g/mol
IC50 (PARP1) 3.8 nM
IC50 (PARP2) 2.1 nM
EC50 (Whole Cell Assay) 4 nM
CC50 (BRCA-deficient Cells) 10-100 nM
Phase of Clinical Trials Phase I

Q & A

Q. Methodological validation :

  • Enzyme assays : Recombinant PARP-1/2 enzymes were used to determine IC₅₀ values via NAD⁺-dependent activity measurements.
  • Cellular assays : BRCA-deficient cell lines (e.g., CAPAN-1) were treated with the compound, and viability was assessed using ATP-based luminescence .

What are the recommended safety protocols and storage conditions for handling this compound in laboratory settings?

Basic Question
Hazard statements : H302 (harmful if swallowed) and H340 (suspected of causing genetic defects) .
Precautionary measures :

  • Use personal protective equipment (P280), avoid dust inhalation (P260), and store in a sealed container under inert gas (N₂/Ar) at room temperature .
  • Contradictions in handling: While the compound is stable at room temperature, prolonged exposure to moisture should be avoided due to its hydrate form .

Analytical validation : Monitor compound integrity via HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) .

How can researchers optimize pharmacokinetic (PK) properties of this compound in preclinical studies?

Advanced Question
Key strategies from development :

  • Structural modifications : Introduction of the 4-methylbenzenesulfonate counterion improved solubility and reduced CYP450-mediated metabolism .
  • In vivo PK profiling : Administer the compound orally to assess bioavailability and tissue distribution. In murine models, MK-4827 demonstrated >90% oral bioavailability and a plasma half-life of 4–6 hours .

Q. Experimental design :

  • Use LC-MS/MS for plasma concentration analysis.
  • Conduct metabolite identification using hepatic microsomes (human/murine) to assess CYP450 contributions .

How should discrepancies between PARP enzyme inhibition data and cellular efficacy be addressed?

Advanced Question
Case example : While MK-4827 shows low nM IC₅₀ in enzyme assays, cellular EC₅₀ values may vary due to:

  • Efflux transporters : ABCB1/P-gp overexpression in cancer cells reduces intracellular concentrations.
  • Cellular repair mechanisms : Backup DNA repair pathways (e.g., HR-proficient cells) may diminish efficacy .

Q. Methodological resolution :

  • Use isogenic cell lines (BRCA-deficient vs. proficient) to isolate PARP dependency.
  • Combine with pharmacodynamic markers (e.g., PARylation inhibition via Western blot) to confirm target engagement .

What in vivo models are suitable for evaluating the efficacy of this compound as a single agent?

Advanced Question
Xenograft models :

  • BRCA-1-deficient tumors : Subcutaneous implantation in immunocompromised mice (e.g., CAPAN-1 pancreatic cancer models).
  • Dosing regimen : 50 mg/kg orally once daily for 21 days showed significant tumor growth inhibition without toxicity .

Q. Data interpretation :

  • Monitor tumor volume via caliper measurements and validate PARP inhibition in excised tumors using immunohistochemistry (IHC) for γH2AX .

What analytical techniques are critical for characterizing synthetic intermediates and final batches?

Advanced Question
Synthesis validation :

  • NMR spectroscopy : Confirm regioselectivity of the indazole ring and piperidine substitution patterns .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 511.26 for [M+H]⁺) .

Q. Contradictions in purity assessment :

  • HPLC-UV may fail to detect stereochemical impurities; employ chiral stationary phases or X-ray crystallography for enantiomeric excess (ee) determination .

How can metabolic instability due to CYP450 1A1/1A2 be mitigated during lead optimization?

Advanced Question
Case-specific solutions :

  • Deuterium incorporation : Replace labile hydrogen atoms in metabolically vulnerable regions (e.g., piperidine ring) to slow oxidation .
  • CYP450 inhibition assays : Co-incubate with selective CYP450 inhibitors (e.g., α-naphthoflavone for 1A1/1A2) to identify metabolic pathways .

Q. In vitro models :

  • Use primary hepatocytes or HepaRG cells to predict human clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.